molecular formula C23H21NO2 B5811095 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B5811095
M. Wt: 343.4 g/mol
InChI Key: BMMWOIWDEXQQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as DMAT, is a chemical compound that has been widely studied for its potential therapeutic applications. DMAT belongs to the class of tetrahydroquinolines, which have been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Mechanism of Action

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline acts by inhibiting the activity of protein kinases, specifically the heat shock protein 90 (HSP90) chaperone complex. HSP90 is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cell signaling pathways that promote tumor growth and survival. By inhibiting HSP90, this compound disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been shown to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline as a research tool is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in various biological processes. However, this compound has also been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

Future research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could focus on developing more efficient synthesis methods to improve its availability for research and drug development. Additionally, further studies could be conducted to better understand the off-target effects of this compound and develop strategies to minimize these effects. Finally, this compound could be explored as a potential therapeutic agent for a wider range of diseases, including viral infections and inflammatory disorders.

Synthesis Methods

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 3,4-dimethoxybenzaldehyde, followed by reduction with lithium aluminum hydride and cyclization with ammonium acetate. The yield of this compound obtained through this method is typically around 50%.

Scientific Research Applications

1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-18-10-12-21-17(14-18)5-3-13-24(21)23(25)20-11-9-16-8-7-15-4-2-6-19(20)22(15)16/h2,4,6,9-12,14H,3,5,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMWOIWDEXQQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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